Diethyl [bis(methylthio)methyl]phosphonate
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Overview
Description
Diethyl [bis(methylthio)methyl]phosphonate is an organophosphorus compound with the molecular formula C7H17O3PS2 It is known for its unique structure, which includes a phosphonate group bonded to a bis(methylthio)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [bis(methylthio)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with formaldehyde and methyl mercaptan under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Diethyl [bis(methylthio)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
Diethyl [bis(methylthio)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diethyl [bis(methylthio)methyl]phosphonate exerts its effects involves interactions with various molecular targets. The phosphonate group can act as a ligand, binding to metal ions or enzymes, while the bis(methylthio)methyl moiety can participate in redox reactions. These interactions can modulate biochemical pathways and influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl [methylthio)methyl]phosphonate: Similar structure but lacks one methylthio group.
Diethyl [bis(ethylthio)methyl]phosphonate: Similar but with ethylthio groups instead of methylthio groups.
Uniqueness
Diethyl [bis(methylthio)methyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.
Properties
CAS No. |
62999-70-6 |
---|---|
Molecular Formula |
C7H17O3PS2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-[bis(methylsulfanyl)methyl-ethoxyphosphoryl]oxyethane |
InChI |
InChI=1S/C7H17O3PS2/c1-5-9-11(8,10-6-2)7(12-3)13-4/h7H,5-6H2,1-4H3 |
InChI Key |
XIHIQISQQOJRNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(SC)SC)OCC |
Origin of Product |
United States |
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